N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide
Description
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide is a thiazole-based benzamide derivative characterized by a central thiazole ring substituted at the 4-position with a 2,5-dimethoxyphenyl group and at the 2-position with a benzamide moiety bearing a 3-(ethylthio) substituent. The methoxy groups on the phenyl ring contribute electron-donating effects, while the ethylthio group on the benzamide may enhance lipophilicity and influence binding interactions.
Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-4-26-15-7-5-6-13(10-15)19(23)22-20-21-17(12-27-20)16-11-14(24-2)8-9-18(16)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPZLSCHNXKPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Group: The benzamide moiety is usually formed by reacting the corresponding benzoyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethylthio group.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the benzamide group, such as amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown promising results against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values comparable to conventional antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiazole derivatives are known to interact with cancer cell lines, exhibiting cytotoxic effects. Studies employing cell viability assays (e.g., MTT assay) have demonstrated that certain thiazole-containing compounds can inhibit the growth of breast cancer cells (MCF7 line), indicating their potential as anticancer agents . Molecular docking studies support these findings by revealing favorable binding interactions with key cancer-related targets.
Pharmacological Insights
The pharmacological profile of this compound suggests multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Some thiazole derivatives function as inhibitors of specific enzymes involved in bacterial resistance mechanisms or cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors implicated in inflammatory responses or tumor growth, offering avenues for therapeutic intervention in cytokine-mediated diseases .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against multidrug-resistant strains. Results indicated that it exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than those observed for traditional antibiotics like linezolid .
Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation focused on anticancer activity, this compound was tested against various cancer cell lines using the Sulforhodamine B (SRB) assay. The results demonstrated that this compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as a lead compound for further development in cancer therapy .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Method Used | Key Findings |
|---|---|---|---|
| Antibacterial | MRSA | MIC Determination | Significant activity with low MIC values |
| Anticancer | MCF7 (breast cancer) | SRB Assay | Dose-dependent reduction in cell viability |
| Antifungal | Aspergillus species | Cup Plate Method | Effective at low concentrations |
Mechanism of Action
The mechanism by which N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating biochemical pathways. The thiazole ring and the benzamide group could play crucial roles in binding to molecular targets, influencing the compound’s activity.
Comparison with Similar Compounds
Table 1: Substituent Effects on Thiazole-Benzamide Scaffolds
Key Observations :
Table 2: Hypothesized Activity Based on Substituent Profiles
Biological Activity
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a dimethoxyphenyl group and an ethylthio group attached to a benzamide moiety. Its molecular formula is CHNOS, and it has a molecular weight of approximately 318.40 g/mol.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzamide have shown promising results against various cancer cell lines. A study evaluating N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide derivatives reported IC values as low as 10.88 μg/mL against the A549 lung cancer cell line, indicating potent activity .
| Compound | Cell Line | IC (μg/mL) |
|---|---|---|
| N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide | A549 | 10.88 ± 0.82 |
| N-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarbonyl)phenyl)benzamide | A549 | 37.23 ± 3.76 |
Inhibition of Enzymatic Activity
This compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. A related compound was evaluated for its inhibitory activity against COX-1 and COX-2, showing significant potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- p38 MAP Kinase Inhibition : Similar thiazole derivatives have been identified as selective inhibitors of p38 MAP kinase, a key player in cytokine production and inflammatory responses .
- Adenosine Receptor Antagonism : The compound may also exhibit activity as an adenosine receptor antagonist, which is relevant in various pathophysiological conditions including cancer and inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological significance of thiazole and benzamide derivatives:
- A study on thiazole compounds demonstrated their efficacy in reducing TNF-α production, which is crucial in managing inflammatory diseases .
- Another investigation into benzamide derivatives showcased their potential as RET kinase inhibitors, with compounds exhibiting moderate to high potency in preclinical assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
